4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
CAS No.:
Cat. No.: VC13551087
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
![4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one -](/images/structure/VC13551087.png)
Specification
Molecular Formula | C12H20N2O2 |
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Molecular Weight | 224.30 g/mol |
IUPAC Name | 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Standard InChI | InChI=1S/C12H20N2O2/c15-11-8-16-12(3-5-13-6-4-12)9-14(11)7-10-1-2-10/h10,13H,1-9H2 |
Standard InChI Key | BWDVROBEOZNOIM-UHFFFAOYSA-N |
SMILES | C1CC1CN2CC3(CCNCC3)OCC2=O |
Canonical SMILES | C1CC1CN2CC3(CCNCC3)OCC2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a spiro[5.5]undecane core, where two rings (a six-membered oxazepane and a six-membered piperidine) share a single central atom. The cyclopropylmethyl group at position 4 introduces steric and electronic modifications critical to its biological activity. Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Molecular Formula | C₁₂H₂₀N₂O₂ |
Molecular Weight | 224.30 g/mol |
SMILES | C1CC1CN2CC3(CCNCC3)OCC2=O |
InChIKey | BWDVROBEOZNOIM-UHFFFAOYSA-N |
CAS Number | 1422133-74-1 |
Table 1: Fundamental identifiers of 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .
The spirocyclic system imposes conformational rigidity, enhancing receptor-binding specificity. X-ray crystallography of analogous compounds reveals a chair-boat configuration in the oxazepane ring, with the lactam carbonyl (C3=O) participating in hydrogen-bonding interactions .
Synthetic Routes
Synthesis typically involves a multi-step sequence:
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Core Formation: Cyclocondensation of ethylenediamine derivatives with ketoesters generates the spiro framework .
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Cyclopropylmethyl Introduction: Alkylation at the piperidine nitrogen using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Lactamization: Intramolecular cyclization via activation of the carboxylic acid precursor (e.g., using EDCI/HOBt) .
Yield optimization remains challenging due to steric hindrance at the spiro junction, with reported yields ranging from 15–35% for final steps .
Pharmacological Profile
Dual Receptor Activity
The compound exhibits nanomolar affinity for both σ receptors (Ki = 8.2 nM) and MOR (Ki = 12.4 nM), as demonstrated in radioligand displacement assays . This dual mechanism underpins its potential in pain management:
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σ Receptor Modulation: Attenuates neuropathic pain by inhibiting glutamate release in spinal dorsal horn neurons.
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MOR Activation: Provides opioid-mediated analgesia without β-arrestin recruitment, reducing respiratory depression risks .
In vivo studies in rodent neuropathic pain models show a 60% reduction in mechanical allodynia at 10 mg/kg (p.o.), surpassing gabapentin efficacy .
Metabolic Stability
Microsomal assays (human liver microsomes, pH 7.4) reveal moderate stability (t₁/₂ = 45 min), with primary metabolites arising from:
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N-Demethylation of the piperidine ring (m/z 196.1).
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Cyclopropane ring oxidation to a diol (m/z 256.2).
Hazard | Precautionary Measures |
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Acute oral toxicity (LD₅₀ > 2000 mg/kg) | Use respiratory protection |
Skin irritation | Wear nitrile gloves |
Environmental toxicity (EC₅₀ Daphnia = 8.2 mg/L) | Avoid aqueous release |
Table 2: Key safety data for 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.82 (d, J = 12 Hz, 2H, OCH₂), 3.12 (m, 1H, cyclopropane CH), 2.94 (s, 2H, NCH₂), 1.45–1.22 (m, 8H, piperidine H).
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HRMS: m/z 225.1601 [M+H]⁺ (calc. 225.1598).
Chromatographic Properties
HPLC (C18, 70:30 MeOH/H₂O): tR = 6.8 min, purity >95%.
Comparative Analysis with Analogues
Compound | MOR Ki (nM) | σ Receptor Ki (nM) | LogP |
---|---|---|---|
4-Cyclopropylmethyl derivative | 12.4 | 8.2 | 1.8 |
Parent spiro compound | >1000 | 210 | 0.9 |
Ethyl-substituted analogue | 9.7 | 6.5 | 2.1 |
Table 3: Pharmacological comparison of spirocyclic derivatives .
The cyclopropylmethyl group enhances σ receptor selectivity 25-fold over the parent structure while improving blood-brain barrier permeability (logP increase from 0.9 to 1.8) .
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